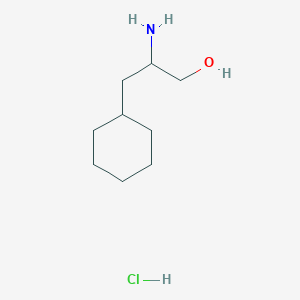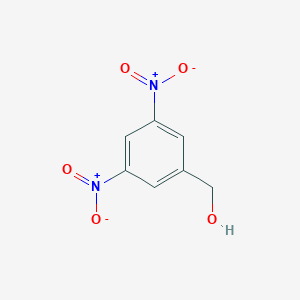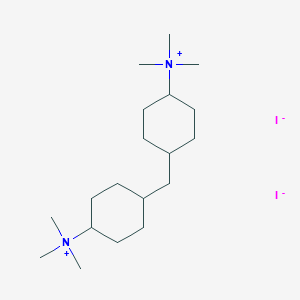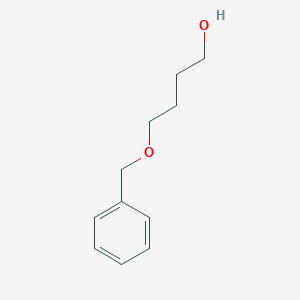
3-Methylbuta-1,3-dien-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbuta-1,3-dien-2-yl acetate, also known as isopentenyl acetate, is a naturally occurring organic compound that is widely used in scientific research. It is a colorless liquid with a sweet, fruity odor and is commonly found in fruits such as apples, bananas, and oranges. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-Methylbuta-1,3-dien-2-yl acetate is not fully understood, but it is believed to act as a signaling molecule in various biological processes. It is thought to activate certain enzymes involved in the biosynthesis of isoprenoids, which are important molecules in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
3-Methylbuta-1,3-dien-2-yl acetate has various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, it has been shown to have a positive effect on the immune system by increasing the production of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methylbuta-1,3-dien-2-yl acetate in lab experiments is its availability and low cost. It is also relatively stable and can be stored for long periods of time. However, one limitation is its volatility, which can make it difficult to handle in certain experiments. Additionally, its odor can interfere with certain assays and experiments.
Direcciones Futuras
There are numerous future directions for research involving 3-Methylbuta-1,3-dien-2-yl acetate. One area of interest is its potential use as a therapeutic agent in various diseases, including cancer and cardiovascular disease. Additionally, research is needed to further understand its mechanism of action and its effects on various cellular processes. Finally, there is a need for the development of more efficient and sustainable methods of synthesizing this compound.
Métodos De Síntesis
The synthesis of 3-Methylbuta-1,3-dien-2-yl acetate can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common methods of synthesizing this compound is through the condensation of isopentenol and acetic acid.
Aplicaciones Científicas De Investigación
3-Methylbuta-1,3-dien-2-yl acetate is widely used in scientific research due to its various applications in different fields. In biochemistry, it is used as a precursor for the biosynthesis of isoprenoids, which are important molecules involved in various biological processes, including cell signaling, membrane structure, and hormone synthesis. In molecular biology, it is used as a substrate for the enzymatic synthesis of 3-Methylbuta-1,3-dien-2-yl acetateated tRNAs, which are essential for protein synthesis. In pharmacology, it is used as a flavoring agent and as a fragrance in perfumes and cosmetics.
Propiedades
Número CAS |
16824-14-9 |
|---|---|
Nombre del producto |
3-Methylbuta-1,3-dien-2-yl acetate |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3-methylbuta-1,3-dien-2-yl acetate |
InChI |
InChI=1S/C7H10O2/c1-5(2)6(3)9-7(4)8/h1,3H2,2,4H3 |
Clave InChI |
IPFWQVCMDDZCMA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=C)OC(=O)C |
SMILES canónico |
CC(=C)C(=C)OC(=O)C |
Otros números CAS |
16824-14-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



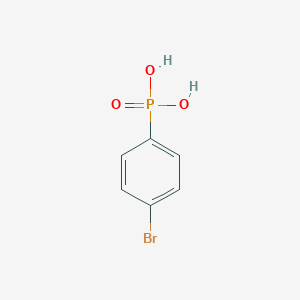
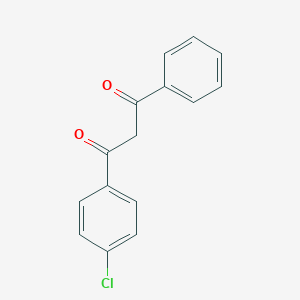
![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
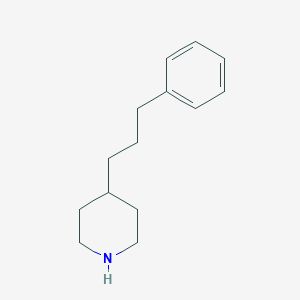
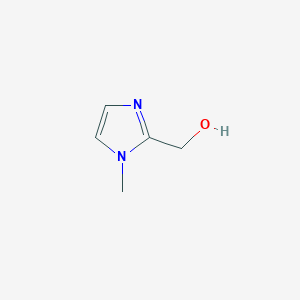
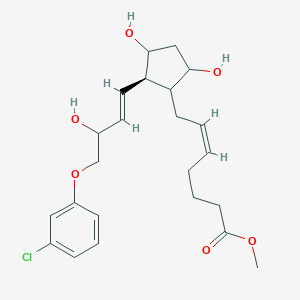
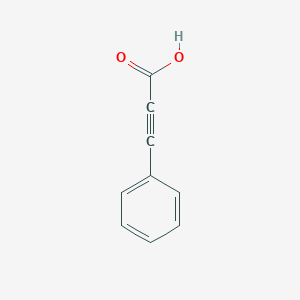
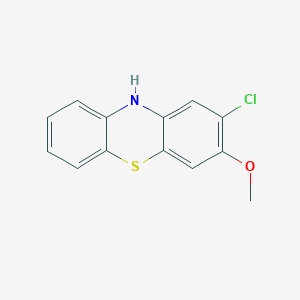
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
